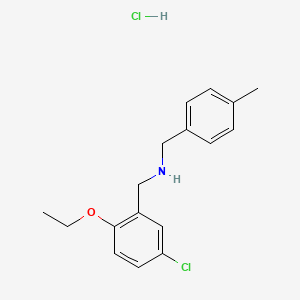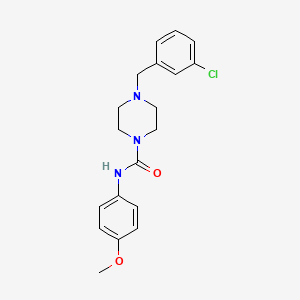![molecular formula C16H17N3O2 B5439953 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide](/img/structure/B5439953.png)
1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide, also known as PBP, is a synthetic compound that has been extensively studied for its potential use in scientific research. PBP is a proline derivative that has been shown to have a range of biochemical and physiological effects, making it an interesting target for further investigation. In We will also discuss future directions for research on this compound.
Mechanism of Action
The mechanism of action of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide is thought to involve binding to the proline-binding site of cyclophilin A, which can lead to changes in the conformation of the enzyme and its associated proteins. This can have downstream effects on a range of biological processes, including protein folding, signaling, and cell cycle regulation.
Biochemical and Physiological Effects:
1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the activity of cyclophilin A and its associated proteins. 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has also been shown to have anti-inflammatory effects, and may have potential as a therapeutic agent for a range of inflammatory diseases. Additionally, 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has been shown to have antiviral activity against HIV-1 and other viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide for lab experiments is its specificity for the proline-binding site of cyclophilin A, which allows for targeted manipulation of this enzyme and its associated proteins. However, 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide can be difficult to synthesize and purify, which can limit its use in some experimental settings. Additionally, the effects of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide can be context-dependent, and may vary depending on the specific biological system being studied.
Future Directions
There are a range of future directions for research on 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide, including further exploration of its mechanism of action and its potential therapeutic applications. Additionally, there is potential for the development of new analogs of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide with improved properties, such as increased specificity or potency. Finally, 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide may have potential as a tool for studying the role of proline derivatives in a range of biological processes, and further research in this area could lead to new insights into the fundamental mechanisms of life.
Synthesis Methods
The synthesis of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide involves the reaction of N-Boc-proline with 4-(1H-pyrrol-1-yl)benzoic acid in the presence of a coupling agent such as HATU or PyBOP. The resulting compound is then deprotected using trifluoroacetic acid to yield 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide.
Scientific Research Applications
1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has been used in a range of scientific research applications, including as a tool for studying the role of proline derivatives in biological systems. In particular, 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has been shown to bind to the proline-binding site of cyclophilin A, an enzyme that is involved in a range of biological processes. 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has also been used to study the role of proline derivatives in protein folding and stability.
properties
IUPAC Name |
1-(4-pyrrol-1-ylbenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-15(20)14-4-3-11-19(14)16(21)12-5-7-13(8-6-12)18-9-1-2-10-18/h1-2,5-10,14H,3-4,11H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGMITAQXUIGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B5439887.png)
![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5439894.png)
![3-[2-fluoro-4-(1-piperidinyl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5439895.png)
![4-{[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5439897.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5439914.png)
![3-(benzylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5439928.png)
![4-{4-[(4-tert-butylbenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5439934.png)
![methyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5439940.png)

![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5439956.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5439962.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5439967.png)
